CID 78070305
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane is a complex organosilicon compound characterized by its unique structure, which includes two 2-methylbut-3-yn-2-yl groups attached to an ethenyl silane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane typically involves the reaction of a suitable silane precursor with 2-methylbut-3-yn-2-ol under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); conditions vary depending on the desired substitution.
Major Products
Scientific Research Applications
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and materials with unique properties.
Biology: Investigated for its potential use in biological imaging and as a component in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mechanism of Action
The mechanism by which {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The compound’s functional groups allow it to participate in various chemical reactions, influencing its behavior in different environments. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(ethyl)silane: Similar structure with an ethyl group instead of a methyl group.
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(propyl)silane: Similar structure with a propyl group.
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(butyl)silane: Similar structure with a butyl group.
Uniqueness
The uniqueness of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C13H18O2Si |
---|---|
Molecular Weight |
234.37 g/mol |
InChI |
InChI=1S/C13H18O2Si/c1-8-12(3,4)14-11(10-16-7)15-13(5,6)9-2/h1-2,10H,3-7H3 |
InChI Key |
DXYZWYKIBYBQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OC(=C[Si]C)OC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.